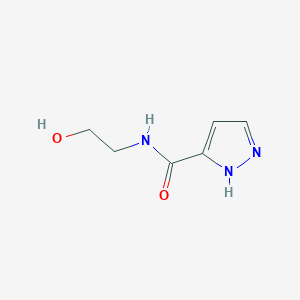

N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-4-3-7-6(11)5-1-2-8-9-5/h1-2,10H,3-4H2,(H,7,11)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAENCFCNHPYZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247246 | |

| Record name | 1H-Pyrazole-3-carboxamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405278-69-5 | |

| Record name | 1H-Pyrazole-3-carboxamide, N-(2-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405278-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1H-pyrazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents, alkylating agents, or acylating agents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of N-(2-carboxyethyl)-1H-pyrazole-5-carboxamide.

Reduction: Formation of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide

This compound is a pyrazole derivative with diverse applications in medicinal chemistry, pharmacology, and organic synthesis. This compound features a pyrazole ring with a hydroxyethyl group and a carboxamide functional group, making it interesting in various scientific fields.

Applications in Scientific Research

This compound can participate in various chemical reactions. The compound's reactivity is influenced by the electron-withdrawing nature of the carboxamide group, which can stabilize intermediates during nucleophilic attacks. this compound has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing more complex molecules with potential therapeutic properties.

- Pharmacology: In vitro studies often assess its biological efficacy, including potential antidiabetic or antioxidant properties, which are common for pyrazole derivatives.

- Organic Synthesis: The compound is used as a reagent in organic synthesis for creating various pyrazole-based compounds.

Pyrazole derivatives are recognized for their diverse biological activities. In vitro studies often assess its biological efficacy, including potential antidiabetic or antioxidant properties, which are common for pyrazole derivatives.

- Anti-inflammatory Properties: Pyrazole derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages, suggesting their potential as therapeutic agents for inflammatory diseases.

- Antiviral Activity: Studies have explored the antiviral activity of pyrazole derivatives against HIV-1, with findings indicating that certain compounds within this class are non-toxic and exhibit dose-dependent activity against HIV replication, highlighting their potential as antiviral agents.

- Anticancer Activity: Research indicates that pyrazole derivatives exhibit significant anticancer properties and have demonstrated inhibition of cancer cell proliferation. In vitro studies show that certain derivatives can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can interact with enzyme active sites, modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazole-5-carboxamide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Hydrophilicity : The 2-hydroxyethyl group enhances water solubility compared to lipophilic substituents like trifluoromethyl or halogenated aryl groups .

- Bioactivity Drivers : Halogenation (e.g., bromo, chloro) and sulfonyl groups improve binding to biological targets, as seen in pesticidal and antiviral analogs .

- Stability : Piperidinyl and morpholinyl substituents (e.g., JMN6-093) enhance metabolic stability, critical for drug development .

Biological Activity

N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H9N3O2

- InChI Key : 1S/C6H9N3O2/c10-4-3-7-6(11)5-1-2-8-9-5/h1-2,10H,3-4H2,(H,7,11)(H,8,9)

The structure features a pyrazole ring along with a carboxamide group and a hydroxylated ethyl side chain, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. Notably, derivatives have demonstrated growth inhibition percentages of 54.25% against HeLa (cervical cancer) cells and 38.44% against HepG2 (liver cancer) cells.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory potential :

- It inhibits the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral activity of pyrazole derivatives against HIV-1:

- Certain compounds within this class have shown non-toxic effects and dose-dependent activity against HIV replication, indicating their potential as antiviral agents.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may function by:

- Inhibiting enzyme activity by binding to the active site.

- Modulating receptor function , acting as an agonist or antagonist depending on the context of use .

Table 1: Summary of Biological Activities

Recent Developments in Pyrazole Research

Recent reviews have highlighted the expanding role of pyrazole compounds in drug design and discovery:

- A study noted that pyrazoles are being developed not only for their anticancer and anti-inflammatory properties but also for their potential application in treating various diseases .

Table 2: Recent Advances in Pyrazole Derivatives

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide and its derivatives?

The synthesis typically involves multi-step protocols starting with cyclocondensation reactions. For example, pyrazole cores can be constructed using ethyl acetoacetate and phenylhydrazine derivatives, followed by functionalization with hydroxyethyl groups via nucleophilic substitution or coupling reactions . Modifications at the carboxamide position often employ carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines or alcohols under inert atmospheres. Key intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate are synthesized via condensation of sulfonylhydrazides with cyanoacrylates, enabling further derivatization .

Q. How can spectroscopic techniques confirm the structure of pyrazole-5-carboxamide derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, NMR can identify the hydroxyethyl group (δ ~3.5–4.0 ppm for -CH-OH) and pyrazole protons (δ ~6.5–7.5 ppm) . LC-MS with electrospray ionization (ESI) provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns for purity assessment. X-ray crystallography resolves absolute stereochemistry and intermolecular interactions, as demonstrated for analogs like 1-(3-chloro-2-pyridinyl)-N-(4-cyanophenyl) derivatives, where bond angles and torsional strains are quantified .

Advanced Research Questions

Q. What strategies are effective in analyzing binding affinities of pyrazole-5-carboxamide derivatives to biological targets?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes. For example, pyrazole carboxamides targeting measles virus RNA polymerase were docked into the active site of the L-protein, with binding energies (ΔG) and hydrogen-bonding interactions (e.g., with Asp526) used to prioritize compounds . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides experimental validation of dissociation constants (K), as seen in studies on kinase inhibitors .

Q. How do structural modifications influence the biological activity of this compound analogs?

Substituent effects are systematically evaluated via structure-activity relationship (SAR) studies. For instance:

- Position 3 : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability but may reduce solubility .

- Hydroxyethyl chain : Ethylene glycol spacers improve water solubility, while bulkier groups (e.g., morpholinoethyl) alter pharmacokinetic profiles .

- Carboxamide substituents : Aryl groups (e.g., 4-cyanophenyl) increase target selectivity, as shown in pesticidal analogs like cyantraniliprole, where the cyano group optimizes insecticidal activity .

Q. How can researchers resolve contradictions in reported biological data for pyrazole-5-carboxamide derivatives?

Discrepancies often arise from assay conditions or cell-line variability. For example:

- Enzyme inhibition : IC values for cyclooxygenase-2 (COX-2) inhibitors vary with substrate concentration (e.g., arachidonic acid vs. prostaglandin E) .

- Cytotoxicity : Differences in MTT assay results may stem from incubation times (24 vs. 48 hours) or serum content in media. Normalizing data to positive controls (e.g., doxorubicin) and validating with orthogonal assays (e.g., ATP-based viability) improves reliability .

Methodological Considerations

Q. What purification techniques are recommended for pyrazole-5-carboxamide derivatives?

Q. How are stability studies designed for pyrazole-5-carboxamide compounds?

Accelerated stability testing under ICH guidelines includes:

- Thermal stress : 40°C/75% RH for 6 months to assess degradation products via HPLC .

- Photolysis : Exposure to UV light (320–400 nm) identifies photosensitive derivatives requiring amber vial storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.